2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide
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Description
The compound “2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is similar to other compounds that have been studied for their potential as inhibitors of certain pathways in cancer cells .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These techniques provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve examining the reactivity of the compound under various conditions and with different reagents.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR spectroscopy . This provides information about the compound’s chemical structure and its behavior in solution.Mechanism of Action
Future Directions
The development of new compounds with similar structures is an active area of research, particularly in the field of cancer treatment . Future work could involve further optimization of the compound’s structure to improve its potency and selectivity, as well as comprehensive preclinical and clinical testing to evaluate its safety and efficacy.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O2/c25-19-8-4-1-5-15(19)12-29-14-27-22-18-11-16(26)9-10-20(18)30(23(22)24(29)32)13-21(31)28-17-6-2-3-7-17/h1,4-5,8-11,14,17H,2-3,6-7,12-13H2,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGBWVCZYFKMLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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